2,7-Dibromo-9,9-diheptyl-9H-fluorene
Description
2,7-Dibromo-9,9-diheptyl-9H-fluorene (CAS: 794548-76-8) is a halogenated fluorene derivative with the molecular formula C₂₇H₃₆Br₂ and a molecular weight of 520.40 g/mol. Its structure features bromine substituents at the 2- and 7-positions of the fluorene core and two heptyl chains at the 9-position. This compound is a critical monomer in synthesizing conjugated polymers for organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer solar cells, due to its electron-deficient aromatic system and solution-processable alkyl side chains.
Properties
CAS No. |
794548-76-8 |
|---|---|
Molecular Formula |
C27H36Br2 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2,7-dibromo-9,9-diheptylfluorene |
InChI |
InChI=1S/C27H36Br2/c1-3-5-7-9-11-17-27(18-12-10-8-6-4-2)25-19-21(28)13-15-23(25)24-16-14-22(29)20-26(24)27/h13-16,19-20H,3-12,17-18H2,1-2H3 |
InChI Key |
IPLWUIGGLCKANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,7-Dibromo-9,9-diheptyl-9H-fluorene with structurally related fluorene derivatives, focusing on alkyl chain length, molecular weight, and thermal properties:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., decyl, octyl) enhance solubility in organic solvents, facilitating solution-based processing for thin-film devices. However, excessively long chains (e.g., dodecyl in compound 4d , see ) may reduce crystallinity and charge-carrier mobility.
- Thermal Stability : Shorter chains (e.g., methyl) promote stronger π-π interactions in the solid state, as seen in the planar crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which forms 1D chains via π-stacking.
- Branched vs. Linear Chains : Branched alkyl groups (e.g., 2-ethylhexyl) improve solubility without significantly increasing molecular weight, balancing processability and electronic performance.
Optoelectronic Performance
- Bandgap Tuning : Alkyl chain length minimally affects the optical bandgap (e.g., ~3.1 eV for dioctyl derivatives), but longer chains reduce aggregation-induced quenching, enhancing photoluminescence quantum yield (PLQY) in thin films.
- Charge Transport : Methyl and dimethyl derivatives exhibit higher hole mobility due to dense π-stacking, whereas longer alkyl chains (heptyl, octyl) prioritize solubility over charge transport, making them suitable for spin-coated OLEDs.
Preparation Methods
Alkylation of Fluorene
The synthesis begins with the alkylation of fluorene at the 9-position using heptyl bromide under strong basic conditions. A two-phase system (aqueous NaOH/organic solvent) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient nucleophilic substitution.
Reaction Conditions
-
Substrate : Fluorene (1 equiv)
-
Alkylating Agent : 1-Bromoheptane (2.2 equiv)
-
Base : 50% aqueous NaOH
-
Catalyst : TBAB (0.1 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO) or toluene
Mechanism
Fluorene’s acidic C9 proton is deprotonated by NaOH, forming a fluorenide anion. The anion reacts with 1-bromoheptane via SN2, yielding 9,9-diheptylfluorene.
Bromination of 9,9-Diheptylfluorene
The alkylated product is brominated at the 2,7-positions using bromine (Br₂) or NBS in chlorinated solvents.
Reaction Conditions
-
Substrate : 9,9-Diheptylfluorene (1 equiv)
-
Brominating Agent : Br₂ (2.2 equiv) or NBS (2.2 equiv)
-
Solvent : Chloroform or dichloromethane
-
Catalyst : FeCl₃ (0.05 equiv)
Outcome
Bromination-Alkylation Sequential Route
Bromination of Fluorene
Fluorene is first brominated at the 2,7-positions using Br₂ in acetic acid or chloroform.
Reaction Conditions
-
Substrate : Fluorene (1 equiv)
-
Brominating Agent : Br₂ (2.2 equiv)
-
Solvent : Glacial acetic acid or CHCl₃
-
Catalyst : Iodine (0.01 equiv)
Alkylation of 2,7-Dibromofluorene
The dibromo intermediate is alkylated using 1-bromoheptane under PTC conditions.
Reaction Conditions
-
Substrate : 2,7-Dibromofluorene (1 equiv)
-
Alkylating Agent : 1-Bromoheptane (2.2 equiv)
-
Base : 50% aqueous KOH
-
Catalyst : TBAB (0.1 equiv)
-
Solvent : Toluene or DMSO
Outcome
One-Pot Phase-Transfer Catalysis (PTC) Method
A single-step PTC method combines alkylation and bromination using 2,7-dibromofluorene and 1-bromoheptane in a biphasic system.
Reaction Conditions
-
Substrate : 2,7-Dibromofluorene (1 equiv)
-
Alkylating Agent : 1-Bromoheptane (2.2 equiv)
-
Base : 50% aqueous NaOH
-
Catalyst : TBAB (0.1 equiv)
-
Solvent : Toluene/DMSO (3:1 v/v)
Advantages
Comparison of Key Methods
Side Reactions and Mitigation
Monoalkylation
Overbromination
Oxidative Byproducts
Purification Techniques
Recrystallization
Column Chromatography
-
Stationary Phase : Silica gel (200–300 mesh)
-
Eluent : Hexane/ethyl acetate (20:1 v/v)
Industrial-Scale Synthesis
Large-scale production (>100 kg) employs the one-pot PTC method due to its cost efficiency and minimal waste. Key parameters:
-
Reactor : Stainless steel with mechanical stirring
-
Temperature Control : Jacketed reactor for precise heating/cooling
-
Waste Management : Aqueous NaOH phase recycled after separation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,7-Dibromo-9,9-diheptyl-9H-fluorene with high purity?
- Methodology : The compound is typically synthesized via bromination of 9,9-diheptylfluorene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol or toluene to achieve >95% purity. Characterization by H/C NMR and HPLC is critical to confirm structural integrity .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl) peaks at δ 7.45–7.55 (aromatic protons) and δ 0.5–2.5 (alkyl chain protons) confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (90:10) mobile phase to assess purity (>98% recommended for device applications) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z ≈ 546 (CHBr) .
Q. What solvent systems are optimal for recrystallization to minimize impurities?
- Methodology : A 1:3 mixture of ethyl acetate and petroleum ether is effective for recrystallization, yielding single crystals suitable for X-ray diffraction. Slow cooling (0.5°C/min) enhances crystal quality .
Advanced Research Questions
Q. How can crystallography data resolve molecular packing and π-π interactions in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group Cmcm) with a = 17.097 Å, b = 11.161 Å, c = 6.912 Å. Weak π-π interactions (3.8–4.2 Å) between fluorene cores form 1D chains along the c-axis, influencing charge transport in optoelectronic devices . Refinement with SHELXL-2018 optimizes displacement parameters and hydrogen atom positioning .
Q. What strategies mitigate side reactions during nickel-mediated copolymerization?
- Methodology : Use microwave-assisted polymerization with Ni(0) catalysts to enhance reaction efficiency. Optimize monomer-to-catalyst ratios (10:1) and reaction time (2–4 hrs) to minimize β-hydride elimination. Monitor progress via GPC to ensure target molecular weights (M ≈ 20–50 kDa) .
Q. How should researchers address contradictions in thermal stability data across studies?
- Methodology : Perform thermogravimetric analysis (TGA) under inert gas (N) with controlled heating rates (10°C/min). Discrepancies in decomposition temperatures (T ≈ 300–350°C) may arise from alkyl chain length variations (e.g., diheptyl vs. dioctyl derivatives). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Q. What role does this compound play in non-fullerene acceptors for organic solar cells?
- Methodology : As an electron-deficient core, it facilitates charge separation in bulk heterojunctions (BHJs). Blend with donors like PTB7-Th (1:1.5 wt%) and anneal at 150°C for 10 mins to optimize morphology. Achieve PCE >5% by tuning LUMO levels (-3.8 eV) via alkyl chain engineering .
Q. How can computational modeling predict optoelectronic properties?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) estimate HOMO/LUMO levels and band gaps. Compare with experimental UV-Vis (λ ≈ 350 nm) and cyclic voltammetry (E ≈ -1.2 V vs. Ag/AgCl) to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
